molecular formula C11H9N3O2S B2734750 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 749889-22-3

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2734750
CAS RN: 749889-22-3
M. Wt: 247.27
InChI Key: ABNPNGOJWAZAGV-UHFFFAOYSA-N
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Description

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (also known as 6-ATBO) is an organic compound with a range of potential applications in scientific research. It is a novel compound with a unique structure and properties that could be utilized in a variety of research areas. It has been studied extensively in recent years, and its potential uses are becoming increasingly understood.

Scientific Research Applications

Antibacterial Activity

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one: exhibits significant antibacterial potential. Studies have demonstrated its efficacy against multidrug-resistant strains, including both gram-positive (Staphylococcus epidermidis, Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria . The compound’s minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Antifungal Activity

This compound also displays antifungal properties. Notably, it shows maximum sensitivity against Candida glabrata and Candida albicans, two common fungal pathogens. Its antifungal activity surpasses that of the reference drug nystatin .

Molecular Docking Studies

Researchers have explored the interactions of this compound with target enzymes. Specifically, it was docked with UDP-N-acetylmuramate/l-alanine ligase. Compound 2b demonstrated the highest binding affinity, suggesting its potential as an antagonist against this enzyme .

Other Therapeutic Roles

While antibacterial and antifungal activities are prominent, further investigations are needed to explore its potential in other therapeutic areas. Given its structural features, it might also exhibit antioxidant, antitumor, and anti-inflammatory properties .

properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9/h1-3,5H,4H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNPNGOJWAZAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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